molecular formula C9H10FNO2 B2994738 (S)-3-Amino-2-(4-fluorophenyl)propanoic acid CAS No. 293731-69-8

(S)-3-Amino-2-(4-fluorophenyl)propanoic acid

Cat. No. B2994738
CAS RN: 293731-69-8
M. Wt: 183.182
InChI Key: INCYJBABWRDJSO-MRVPVSSYSA-N
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Description

“(S)-3-Amino-2-(4-fluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 64231-54-5 . It is also known as “(S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride” and has a molecular weight of 219.64 . The compound is typically stored in a refrigerator and appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The molecular formula for “this compound” is C9H10FNO2 . This indicates that the compound consists of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 219.64 and a molecular formula of C9H10FNO2 . The compound is a white to yellow powder or crystals .

Scientific Research Applications

Synthesis and Enzymatic Applications

  • (S)-3-Amino-2-(4-fluorophenyl)propanoic acid [(S)-1] is vital in synthesizing Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor for type-2 diabetes mellitus treatment. A cost-efficient synthetic procedure for (S)-1 with high enantiomeric excess (>99%) has been developed, which is significant in DPP IV inhibitors design and synthesis (Deng et al., 2008).
  • It is used in biocatalysis, as demonstrated in the enzymatic preparation of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceutical applications. The study highlighted the high enantioselective activity of Methylobacterium oryzae in producing S-APA (Li et al., 2013).

Vibrational and Electronic Structure Analysis

  • A comprehensive study using ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid, a β-amino acid, was conducted. The research focused on understanding the intra- and inter-H-bond vibrational modes and their correlation to IR and Raman spectra, which is crucial for analyzing the compound's properties (Pallavi & Tonannavar, 2020).

Brain Tumor Imaging

  • The compound has been used in brain tumor imaging, particularly in synthesizing and evaluating the (R)- and (S)-enantiomers of a fluorinated amino acid for positron emission tomography (PET). This study demonstrated that the (S)-enantiomer provided higher tumor uptake and better tumor-to-brain ratios, making it a promising tracer for brain tumors (McConathy et al., 2010).

Genetically Encoded Fluorescent Amino Acid

  • It has been used as a scaffold for creating genetically encoded fluorescent amino acids, allowing selective and efficient biosynthetic incorporation into proteins at defined sites. This enables studying protein structure, dynamics, localization, and interactions both in vitro and in vivo (Summerer et al., 2006).

Radiopharmaceutical Production

  • The compound plays a role in radiopharmaceutical production, as seen in the automated synthesis of a sphingosine-1 phosphate receptor 1 (S1P1) PET radiopharmaceutical [11C]CS1P1, demonstrating its importance in medical imaging (Luo et al., 2019).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H317 and H319 . This indicates that it may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Biochemical Analysis

Biochemical Properties

(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including amino acid transporters and enzymes involved in amino acid metabolism. The fluorine atom in its structure can enhance its binding affinity to certain enzymes, potentially altering their activity. For instance, it may interact with phenylalanine hydroxylase, an enzyme that converts phenylalanine to tyrosine, affecting its catalytic efficiency .

Cellular Effects

The effects of (2S)-3-amino-2-(4-fluorophenyl)propanoic Acid on cellular processes are diverse. It can influence cell signaling pathways, particularly those involving amino acid sensing and metabolism. This compound may affect gene expression by modulating the activity of transcription factors that respond to amino acid levels. Additionally, it can impact cellular metabolism by altering the flux through metabolic pathways that involve phenylalanine and its derivatives .

Molecular Mechanism

At the molecular level, (2S)-3-amino-2-(4-fluorophenyl)propanoic Acid exerts its effects through specific binding interactions with biomolecules. It can act as a competitive inhibitor or activator of enzymes involved in amino acid metabolism. For example, its interaction with phenylalanine hydroxylase can inhibit the enzyme’s activity, leading to changes in phenylalanine and tyrosine levels. This compound may also influence gene expression by binding to regulatory proteins that control transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-3-amino-2-(4-fluorophenyl)propanoic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions, affecting its efficacy. Long-term exposure to this compound in vitro or in vivo can lead to adaptive changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (2S)-3-amino-2-(4-fluorophenyl)propanoic Acid vary with different dosages in animal models. At low doses, it may enhance metabolic processes and improve amino acid utilization. At high doses, it can exhibit toxic effects, including disruptions in amino acid metabolism and potential neurotoxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

(2S)-3-amino-2-(4-fluorophenyl)propanoic Acid is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the conversion of phenylalanine to tyrosine and further downstream metabolites. This compound can also affect the levels of intermediates in the phenylalanine and tyrosine metabolic pathways .

Transport and Distribution

Within cells and tissues, (2S)-3-amino-2-(4-fluorophenyl)propanoic Acid is transported and distributed through specific amino acid transporters. These transporters facilitate its uptake into cells, where it can exert its biochemical effects. The compound’s distribution is influenced by its affinity for these transporters and its ability to cross cellular membranes. It may accumulate in tissues with high amino acid turnover, such as the liver and brain .

Subcellular Localization

The subcellular localization of (2S)-3-amino-2-(4-fluorophenyl)propanoic Acid is critical for its activity and function. It can be directed to specific cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications. This localization can influence its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

properties

IUPAC Name

(2S)-3-amino-2-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCYJBABWRDJSO-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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